(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
CAS No.: 1280787-05-4
Cat. No.: VC2631332
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1280787-05-4 |
|---|---|
| Molecular Formula | C14H18ClNO4 |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | (2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
| Standard InChI Key | RIGRQUWZTOVESX-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O |
Introduction
Physical and Chemical Properties
The physical and chemical properties of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid are essential for understanding its behavior in various chemical reactions and biological systems. Table 1 summarizes the key properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClNO4 |
| Molecular Weight | 299.75 g/mol |
| Physical State | Solid |
| IUPAC Name | (2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
| InChIKey | RIGRQUWZTOVESX-NSHDSACASA-N |
Table 1: Physical and Chemical Properties of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
The compound possesses a carboxylic acid functional group, which contributes to its acidic properties and ability to form salts with bases. The presence of the chloro substituent on the phenyl ring affects its electronic properties, potentially influencing its reactivity and biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, which is a common feature in amino acid chemistry and peptide synthesis.
Structural Characteristics
Molecular Structure
The structure of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid consists of several key components:
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A carboxylic acid group (-COOH)
-
A 4-chlorophenyl substituent at the α-position
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A Boc-protected amino group at the β-position
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An (R)-stereochemistry at the α-carbon
The compound features a chiral center at the α-carbon (C-2), with the (R)-configuration being specifically designated in its name. This stereochemistry is crucial for its biological activity and interactions with stereospecific enzymes or receptors .
Stereochemistry and Conformational Analysis
Chemical Reactions and Reactivity
The presence of multiple functional groups in (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid enables it to participate in various chemical reactions, particularly those relevant to peptide synthesis and medicinal chemistry.
Carboxylic Acid Reactions
The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols
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Amide formation with amines (peptide coupling)
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Reduction to alcohols
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Decarboxylation under specific conditions
Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents), revealing the free amino group for further reactions. This deprotection step is often crucial in peptide synthesis strategies.
Peptide Coupling Applications
The compound can serve as a building block in peptide synthesis, where the carboxylic acid group can be activated and coupled with the amino group of another amino acid through standard peptide coupling reagents such as DCC, EDC, HATU, or PyBOP. This application is particularly valuable in medicinal chemistry for the development of peptide-based drugs.
Comparison with Similar Compounds
To better understand the unique properties and potential applications of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid, it is helpful to compare it with structurally related compounds. Table 2 provides a comparison of key features.
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | Lacks the chlorine on phenyl ring | Reduced lipophilicity; different electronic properties |
| (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid | Opposite stereochemistry at α-carbon | Different spatial arrangement; altered biological activity |
| (2R)-3-amino-2-(4-chlorophenyl)propanoic acid | Lacks Boc protecting group | More reactive amino group; different solubility profile |
| (2R, 3S) 2-Benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid | Different substitution pattern; additional stereocenter | Different reactivity profile; used in different synthetic pathways |
Table 2: Comparison of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid with Structurally Related Compounds
The (2R, 3S) 2-Benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid, while having some structural similarities, is notably different as it contains a benzyloxy group and an additional stereocenter. This compound is specifically used in the synthesis of antitumor taxane compounds such as docetaxel and cabazitaxel .
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